
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Addition reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or its substituents.
Scientific Research Applications
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-2-methylthiazolium iodide
- 3-Ethyl-2-methylthiazolium iodide
- 4,5-Diphenylthiazolium iodide
Comparison
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
97453-89-9 |
|---|---|
Molecular Formula |
C18H18INS |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SBQUDTMUNCFHNJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
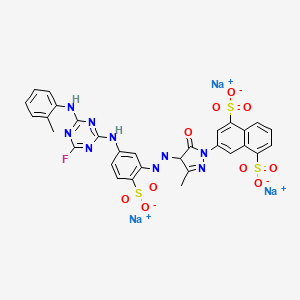
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
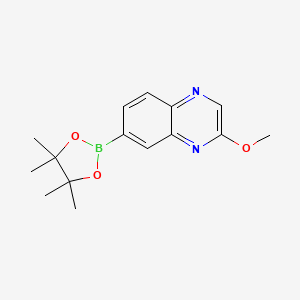
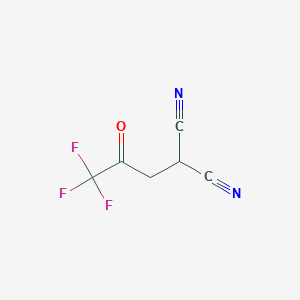
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

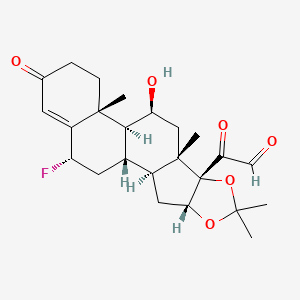
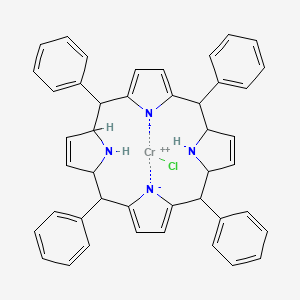
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)

